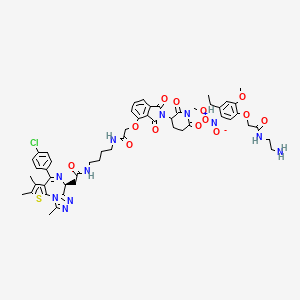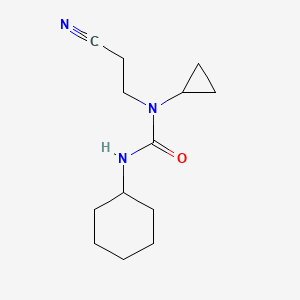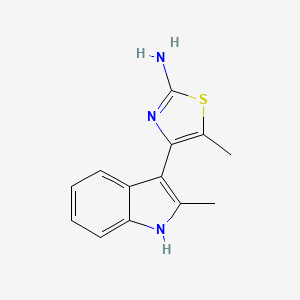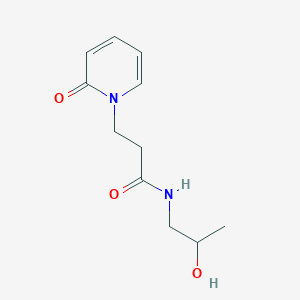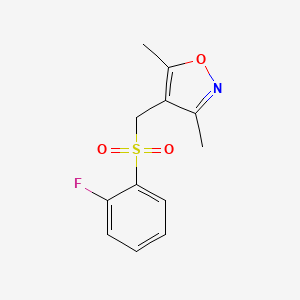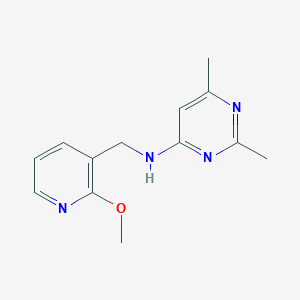
3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a hydroxyl group at the 4-position on the chromen-2-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4-hydroxycoumarin with ammonia or an amine source to introduce the amino group at the 3-position. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group.
Reduction: The amino group at the 3-position can be reduced to form a primary amine.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as thiols or amines
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium thiolate (NaSR) or primary amines (RNH2) in the presence of a base
Major Products Formed
Oxidation: Formation of 3-Amino-6-chloro-4-oxo-2H-chromen-2-one.
Reduction: Formation of this compound with a reduced amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial and fungal growth by interfering with cell wall synthesis and disrupting membrane integrity
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation
Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxy-2H-chromen-2-one: Lacks the chlorine atom at the 6-position.
6-Chloro-4-hydroxy-2H-chromen-2-one: Lacks the amino group at the 3-position.
4-Hydroxy-2H-chromen-2-one: Lacks both the amino group at the 3-position and the chlorine atom at the 6-position
Uniqueness
3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one is unique due to the presence of both the amino group at the 3-position and the chlorine atom at the 6-position, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
3-amino-6-chloro-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H6ClNO3/c10-4-1-2-6-5(3-4)8(12)7(11)9(13)14-6/h1-3,12H,11H2 |
InChI Key |
RAJNTKOUGLGEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


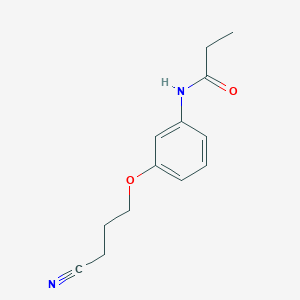

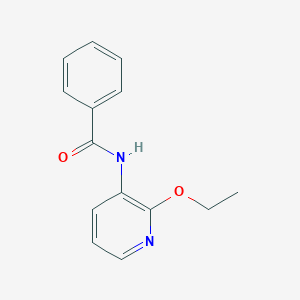
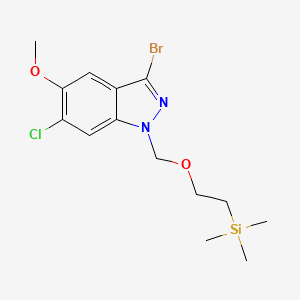
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)



